molecular formula C13H19ClOSi B14252364 Silane, (4-chlorobenzoyl)triethyl- CAS No. 461051-93-4

Silane, (4-chlorobenzoyl)triethyl-

Cat. No.: B14252364
CAS No.: 461051-93-4
M. Wt: 254.83 g/mol
InChI Key: XHRFWOWTYOSOGE-UHFFFAOYSA-N
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Description

Silane, (4-chlorobenzoyl)triethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-chlorobenzoyl group. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-chlorobenzoyl)triethyl- typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . This reaction requires careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels.

Industrial Production Methods

In industrial settings, the production of Silane, (4-chlorobenzoyl)triethyl- often involves large-scale reactions using similar reducing agents. The process is optimized to ensure high efficiency and minimal byproduct formation. Industrial production methods may also incorporate advanced purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-chlorobenzoyl)triethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Silane, (4-chlorobenzoyl)triethyl- include:

Major Products Formed

The major products formed from reactions involving Silane, (4-chlorobenzoyl)triethyl- include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Silane, (4-chlorobenzoyl)triethyl- include:

Uniqueness

Silane, (4-chlorobenzoyl)triethyl- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.

Properties

CAS No.

461051-93-4

Molecular Formula

C13H19ClOSi

Molecular Weight

254.83 g/mol

IUPAC Name

(4-chlorophenyl)-triethylsilylmethanone

InChI

InChI=1S/C13H19ClOSi/c1-4-16(5-2,6-3)13(15)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3

InChI Key

XHRFWOWTYOSOGE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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